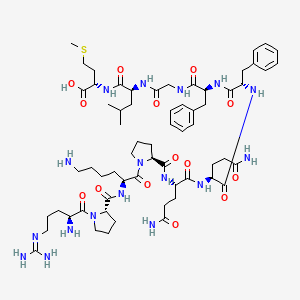
2-Amino-4-(6'-cyano-2'-pyridyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(6’-cyano-2’-pyridyl)thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the broader class of 2-aminothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(6’-cyano-2’-pyridyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanopyridine with thiourea under acidic conditions to form the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(6’-cyano-2’-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the thiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
2-Amino-4-(6’-cyano-2’-pyridyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(6’-cyano-2’-pyridyl)thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)thiazole
- 2-Amino-4-(4-methylphenyl)thiazole
- 2-Amino-4-(4-nitrophenyl)thiazole
Uniqueness
2-Amino-4-(6’-cyano-2’-pyridyl)thiazole is unique due to the presence of the cyano group and the pyridyl ring, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .
Propiedades
Fórmula molecular |
C9H6N4S |
|---|---|
Peso molecular |
202.24 g/mol |
Nombre IUPAC |
6-(2-amino-1,3-thiazol-4-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C9H6N4S/c10-4-6-2-1-3-7(12-6)8-5-14-9(11)13-8/h1-3,5H,(H2,11,13) |
Clave InChI |
FGYXJWZIZGCRRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)C2=CSC(=N2)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















